molecular formula C19H20F3N3OS B2653422 2-(methylthio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide CAS No. 1396765-54-0

2-(methylthio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide

Cat. No.: B2653422
CAS No.: 1396765-54-0
M. Wt: 395.44
InChI Key: BXHQDOSIRRTGDE-UHFFFAOYSA-N
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Description

2-(Methylthio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide is a synthetic small molecule of interest in chemical biology and early drug discovery research. Its structure is based on a tetrahydroquinazoline core, a heterocyclic scaffold recognized for its potential in medicinal chemistry. Compounds featuring the quinazoline moiety are frequently explored as kinase inhibitors . The specific 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl group in this molecule is a key structural element that researchers can utilize to probe biological activity. The compound's design, which links the tetrahydroquinazoline core to a 2-(methylthio)benzamide group via an ethyl chain, is intended to confer specific binding properties and selectivity towards biological targets. Researchers may investigate this molecule as a potential inhibitor of protein-protein interactions (PPIs) or enzymatic activity in various signaling pathways . The incorporation of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical development to enhance metabolic stability, membrane permeability, and binding affinity. This product is intended for research purposes only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and conduct all necessary experiments in accordance with their institutional safety guidelines.

Properties

IUPAC Name

2-methylsulfanyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3OS/c1-27-15-9-5-3-7-13(15)18(26)23-11-10-16-24-14-8-4-2-6-12(14)17(25-16)19(20,21)22/h3,5,7,9H,2,4,6,8,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHQDOSIRRTGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCCC2=NC3=C(CCCC3)C(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(methylthio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide is a novel synthetic entity that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula: C17H20F3N3OS
  • Molecular Weight: 367.42 g/mol

The structure comprises a benzamide core with a methylthio group and a trifluoromethyl substituted tetrahydroquinazoline moiety, which are critical for its biological activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleic acids .
  • Receptor Modulation : The presence of the trifluoromethyl group is believed to enhance binding affinity to various receptors, potentially modulating G protein-coupled receptor (GPCR) pathways .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, demonstrating moderate to good activity against several bacterial strains .

Biological Activity Data

Below is a summary table of the biological activities reported for this compound:

Activity Type Target/Organism IC50/EC50 Values Mechanism
Enzyme InhibitionDihydrofolate Reductase9.0 kcal/molCompetitive inhibition
AntimicrobialVarious Bacterial Strains4.39 - 1.71 µMDisruption of cell wall synthesis
GPCR ModulationA1 Adenosine ReceptorNot specifiedAllosteric modulation

Case Study 1: Dihydrofolate Reductase Inhibition

In a study conducted by researchers at MDPI, molecular docking simulations indicated that the compound forms stable interactions with DHFR, surpassing several known inhibitors in binding affinity . The study highlighted three key hydrogen bonds formed between the compound and amino acids in the active site.

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy against strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones in agar diffusion assays, suggesting its potential as a therapeutic agent against bacterial infections .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C13H16F3N2SC_{13}H_{16}F_3N_2S, with a molecular weight of approximately 306.35 g/mol. The structure features a tetrahydroquinazoline moiety that is known for its biological activity, particularly in the modulation of various biological pathways.

Anticancer Activity

Research indicates that compounds similar to 2-(methylthio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide exhibit significant anticancer properties. A study published in PubMed Central discusses the development of heterocyclic compounds as inhibitors for Polo-like kinase (PLK), which is crucial in cancer cell proliferation and survival. The study suggests that derivatives of quinazoline can effectively inhibit PLK activity, leading to reduced tumor growth .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of similar benzamide derivatives. Research has shown that modifications to the benzamide structure can enhance its efficacy against various bacterial strains. A comparative study highlighted that certain synthesized compounds demonstrated potent antibacterial activity, comparable to established antibiotics .

G Protein-Coupled Receptors

The compound may also interact with G protein-coupled receptors (GPCRs), which play a vital role in neurotransmission and are targets for numerous psychiatric and neurological disorders. Insights into the binding affinities and functional outcomes of such compounds could lead to novel treatments for conditions like depression and anxiety .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic synthesis techniques. For instance:

  • Starting Materials : The synthesis begins with readily available precursors such as 4-trifluoromethyl-5,6,7,8-tetrahydroquinazoline.
  • Reagents : Key reagents may include coupling agents like COMU (carbonyldiimidazole) for amide bond formation.
  • Characterization Techniques : The final product is characterized using techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.

In Vivo Studies

In vivo studies involving animal models have demonstrated the therapeutic potential of similar compounds in treating cancerous tumors and bacterial infections. These studies often measure tumor size reduction or bacterial load post-treatment with the compound .

Clinical Trials

While specific clinical trials for this exact compound may not be extensively documented, related compounds have entered early-phase clinical trials assessing their safety and efficacy in humans for various conditions including cancers and infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzamide Derivatives with Heterocyclic Modifications

Several benzamide derivatives share structural similarities with the target compound, differing primarily in substituents and heterocyclic systems:

Compound Name Key Structural Features Biological Activity/Application Reference
BG15170 Pyrrolidine-3-carboxamide core with tetrahydroquinazoline and -CF₃ Unknown (structural analog)
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Thienopyrimidine core with -CF₃ phenoxy and methoxybenzamide Antimicrobial studies
N-(Substituted) Thioacetamide Quinazolinones (e.g., Compound 5-10) Quinazolinone core with sulfamoylphenyl and thioacetamide linkages Potential enzyme inhibition
2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]benzamide Thiazolylmethylthio and pyridinylamino substituents on benzamide Anticancer, antiviral applications

Key Observations :

  • Electronic Effects: The trifluoromethyl group (-CF₃) in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
  • Heterocyclic Influence: Tetrahydroquinazoline (target) vs.
  • Substituent Flexibility : The methylthio group in the target compound may confer distinct redox properties compared to methoxy or thioacetamide groups in analogs .

Critical Analysis of Structural Divergences

  • Trifluoromethyl vs.
  • Tetrahydroquinazoline vs. Triazine Cores : Triazine-based compounds () are typically agrochemicals (e.g., sulfonylureas), whereas the target’s tetrahydroquinazoline may favor medicinal applications due to reduced toxicity .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 2-(methylthio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide?

  • Methodology : The synthesis of structurally similar benzamide derivatives (e.g., tetrahydroquinazolin-2-yl ethyl analogs) typically employs nucleophilic substitution and condensation reactions. Key parameters include:

  • Temperature control : Reflux conditions (e.g., 80–100°C) for cyclization steps to ensure proper quinazoline ring formation .
  • Reagent stoichiometry : Precise molar ratios of methylthio-containing reagents to avoid side reactions (e.g., over-alkylation).
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product from unreacted intermediates .
    • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) and NMR spectroscopy .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or IR) during structural elucidation?

  • Methodology :

  • Comparative analysis : Cross-reference experimental NMR shifts (e.g., δ 7.2–8.1 ppm for aromatic protons) with databases of trifluoromethyl- and thioether-containing analogs to identify discrepancies .
  • Advanced techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the tetrahydroquinazoline moiety. For IR, compare C=O stretching frequencies (~1680 cm⁻¹) with related benzamide derivatives .
  • Crystallography : If available, perform X-ray diffraction to confirm bond angles and stereochemistry .

Advanced Research Questions

Q. What experimental strategies are recommended for evaluating the compound’s biological activity in kinase inhibition assays?

  • Methodology :

  • Target selection : Prioritize kinases with structural similarities to those inhibited by trifluoromethyl-quinazoline derivatives (e.g., EGFR, VEGFR) .
  • Assay design : Use fluorescence-based ADP-Glo™ kinase assays with ATP concentrations (10 µM) and compound dilutions (0.1–100 µM) to determine IC₅₀ values .
  • Control experiments : Compare with known inhibitors (e.g., gefitinib for EGFR) to validate assay reliability. Include DMSO controls to rule out solvent interference .
    • Data analysis : Apply nonlinear regression models (e.g., GraphPad Prism) to calculate inhibition kinetics and assess competitive vs. non-competitive binding .

Q. How can researchers address low solubility in aqueous buffers during in vitro studies?

  • Methodology :

  • Solubility enhancement : Use co-solvents (e.g., 5% DMSO/PBS) or surfactants (0.1% Tween-80) for cell-based assays .
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the benzamide’s para-position to improve bioavailability while retaining activity .
  • Nanoparticle encapsulation : Utilize polylactic-co-glycolic acid (PLGA) nanoparticles (size: 150–200 nm) to enhance delivery in pharmacokinetic studies .

Q. What computational approaches are effective for predicting binding modes with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase active sites (PDB: 1M17 for EGFR). Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793) and hydrophobic interactions with trifluoromethyl groups .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • SAR analysis : Compare docking scores of analogs (e.g., methylthio vs. methoxy substituents) to refine pharmacophore models .

Data Contradiction & Validation

Q. How should discrepancies between in vitro and in vivo efficacy data be investigated?

  • Methodology :

  • Metabolic stability : Assess hepatic microsomal stability (e.g., human liver microsomes + NADPH) to identify rapid degradation (t₁/₂ < 30 min) .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; high binding (>95%) may reduce in vivo availability .
  • Toxicology screening : Evaluate hepatotoxicity (ALT/AST levels in murine models) and off-target effects via kinase profiling panels .

Structural & Functional Insights

Q. What functional group modifications could enhance the compound’s selectivity for specific biological targets?

  • Methodology :

  • Trifluoromethyl optimization : Replace CF₃ with bulkier groups (e.g., CF₂CF₃) to exploit hydrophobic pockets in kinase ATP-binding sites .
  • Methylthio substitution : Test sulfoxide (S=O) or sulfone (SO₂) derivatives to modulate electron-withdrawing effects and improve potency .
  • Ethyl linker variation : Introduce rigid spacers (e.g., propargyl or cyclopropyl) to restrict conformational flexibility and enhance binding .

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